N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C22H16N4O5 and its molecular weight is 416.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Activities
N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide and its derivatives have been explored for their potential in cancer treatment and as antimicrobial agents. Research indicates that these compounds exhibit promising anticancer effects on various cell lines, such as A549 human lung adenocarcinoma and C6 rat glioma, by inhibiting matrix metalloproteinases (MMPs), particularly MMP-9, which plays a significant role in tumor progression, angiogenesis, tissue invasion, and migration. Moreover, some derivatives have shown to be effective against bacterial and fungal strains, highlighting their broad spectrum of antimicrobial activity (Özdemir et al., 2017; Rehman et al., 2016).
Enzyme Inhibition for Drug Development
Compounds containing the this compound structure have been investigated for their ability to inhibit enzymes that are critical in disease pathways. For instance, the inhibition of Src kinase and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) has been studied for their potential therapeutic effects in treating cancers and other diseases. These enzyme inhibitors can selectively target disease-associated pathways, offering a promising approach for drug development (Asal Fallah-Tafti et al., 2011; Markian M Stec et al., 2011).
In Silico Drug Design and Molecular Docking Studies
In silico approaches have been employed to predict the drug-likeness and evaluate the molecular docking of this compound derivatives. These studies aim to understand the interaction between these compounds and biological targets, such as enzymes involved in cancer progression and microbial resistance. Theoretical calculations and molecular docking studies provide insights into the binding efficiency and potential inhibitory effects of these compounds on target proteins, facilitating the design of more effective drugs with fewer side effects (Keyur M. Pandya et al., 2019).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5/c27-19(23-15-8-9-17-18(11-15)30-13-29-17)12-26-10-4-7-16(22(26)28)21-24-20(25-31-21)14-5-2-1-3-6-14/h1-11H,12-13H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOAKBIQMYOBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.